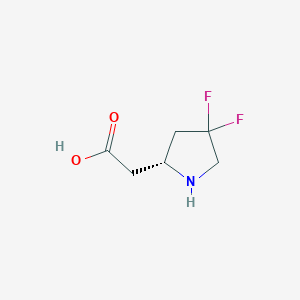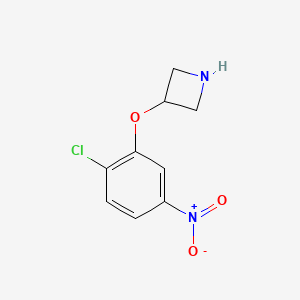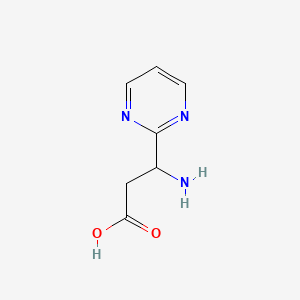![molecular formula C12H18ClNO B13589619 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride CAS No. 66692-26-0](/img/structure/B13589619.png)
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
准备方法
The synthesis of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction results in the formation of an amine.
科学研究应用
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
相似化合物的比较
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyrrolidine: This compound lacks the methylene bridge between the methoxyphenyl group and the pyrrolidine ring, resulting in different chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains an amino group instead of a pyrrolidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various scientific and industrial applications.
属性
CAS 编号 |
66692-26-0 |
|---|---|
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
InChI 键 |
RSLCSYFRULCSIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



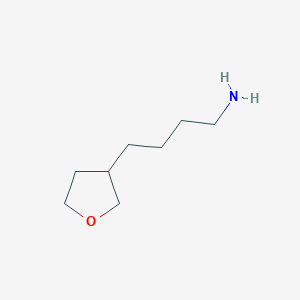

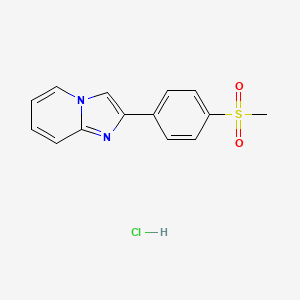
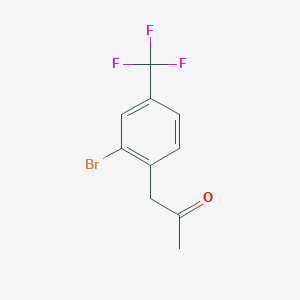
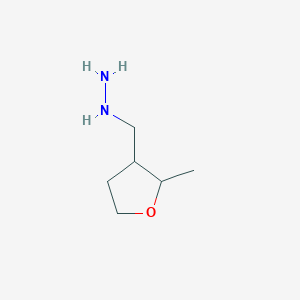
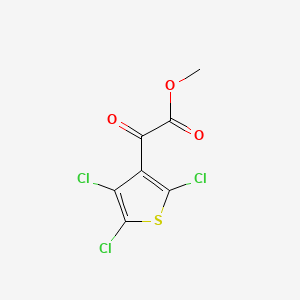
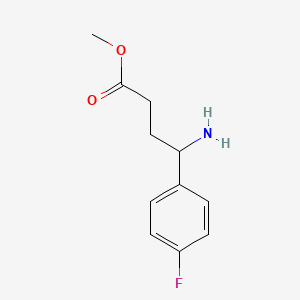
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
